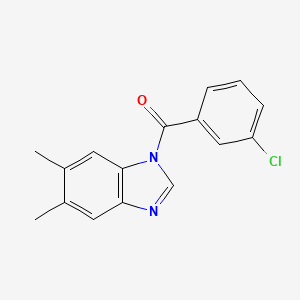
5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole is a chemical compound that has been the subject of scientific research for several years. This compound belongs to the isoxazole family of compounds and has been found to have several interesting properties that make it useful for various applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of 5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. This compound has been found to have a high affinity for the glutamate receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole has been found to have several biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has also been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole in lab experiments is its high potency and specificity. This compound has been found to have a high affinity for the glutamate receptor, which makes it useful for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is its high cost and limited availability.
Orientations Futures
There are several future directions for the research on 5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole. One of the most important areas of research is in the development of new drugs that target the glutamate receptor. This compound has also been found to have potential applications in the treatment of other neurological disorders such as epilepsy and schizophrenia. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, 5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole is a chemical compound that has been the subject of several scientific research studies. This compound has been found to have several interesting properties that make it useful for various applications in the field of medicine and biochemistry. Further research is needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of 5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction of 3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole with methyl iodide in the presence of a strong base such as potassium carbonate.
Applications De Recherche Scientifique
5-methyl-3-phenyl-4-(1-pyrrolidinylcarbonyl)isoxazole has been the subject of several scientific research studies due to its interesting properties. One of the most important areas of research for this compound is in the field of neuroscience. It has been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(5-methyl-3-phenyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-13(15(18)17-9-5-6-10-17)14(16-19-11)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNDTLMGVMFZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5-Methyl-3-phenyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)


![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)
![5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B5852574.png)

![methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5852600.png)


![4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5852629.png)

![4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid](/img/structure/B5852648.png)